[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
Brand Name:
Vulcanchem
CAS No.:
807614-94-4
VCID:
VC0152555
InChI:
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23)
SMILES:
CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O
Molecular Formula:
C19H16ClNO4
Molecular Weight:
357.8 g/mol
[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
CAS No.: 807614-94-4
Reference Standards
VCID: VC0152555
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
CAS No. | 807614-94-4 |
---|---|
Product Name | [1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid |
Molecular Formula | C19H16ClNO4 |
Molecular Weight | 357.8 g/mol |
IUPAC Name | 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
Standard InChI | InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23) |
Standard InChIKey | PXXTUBBLCCJTKH-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES | CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Synonyms | 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid;_x000B_[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic Acid; Indomethacin Impurity E |
PubChem Compound | 12049649 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume